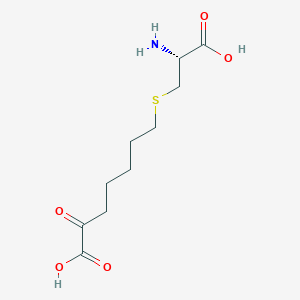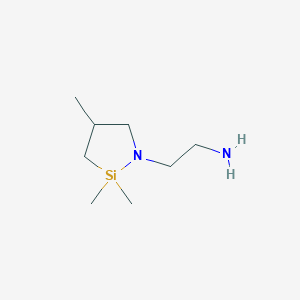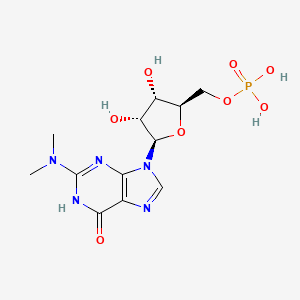
(R)-Topotecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of topotecan involves a series of chemical reactions starting from camptothecin. The process includes hydrogenation oxidation and the Mannich reaction, leading to the formation of topotecan hydrochloride, a more soluble form suitable for clinical use. This synthesis pathway has been optimized to improve yield and purity of the final product, making topotecan accessible for pharmaceutical applications (Pu, 2004).
Molecular Structure Analysis
Topotecan exhibits variable hydration states in its crystalline form, which impacts its physical and chemical properties. Studies have shown that topotecan hydrochloride can exist in different hydrated forms, influencing its stability and reactivity. Solid-state nuclear magnetic resonance (NMR) studies reveal interactions between hydration water and topotecan molecules, indicating the significance of water in its crystal structure and behavior (Vogt et al., 2006).
Chemical Reactions and Properties
Topotecan's mechanism involves the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription. This inhibition results in DNA damage through the stabilization of the topoisomerase I-DNA cleavable complex. The drug's efficacy and specificity for topoisomerase I have been demonstrated across various cancer types, highlighting its critical role in cancer pharmacotherapy (Saltz et al., 1993).
Physical Properties Analysis
Topotecan's physical properties, including its solubility and stability, are influenced by its molecular structure and hydration state. The presence of the lactone ring in topotecan is critical for its activity, but it also undergoes hydrolysis under physiological conditions, affecting its stability and therapeutic efficacy. Understanding these physical properties is essential for the formulation and delivery of topotecan in clinical settings.
Chemical Properties Analysis
The chemical behavior of topotecan, including its interaction with DNA, is central to its mechanism of action. Electrochemical studies have provided insights into how topotecan interacts with DNA at the molecular level, offering a better understanding of its pharmacodynamics. Such investigations highlight the complex interplay between topotecan and the biological targets, underscoring the importance of chemical properties in its anticancer activity (Congur et al., 2015).
科学的研究の応用
Clinical Trials and Pharmacology : Topotecan, a specific inhibitor of topoisomerase I, has been evaluated in numerous clinical trials. For example, Saltz et al. (1993) conducted a Phase I clinical and pharmacology study to determine the maximum tolerated dose and dose-limiting toxic effects of topotecan in patients with advanced solid tumors (Saltz et al., 1993). Similarly, Gerrits et al. (1998) investigated the maximum tolerated dose of oral topotecan in adult patients with solid tumors, highlighting its tolerability and pharmacokinetics (Gerrits et al., 1998).
Antitumor Activity : Topotecan has shown activity against a range of tumor types. For instance, Pappo et al. (2001) found a high response rate and acceptable toxicity profile of topotecan in children with advanced rhabdomyosarcoma, supporting further evaluation in phase III trials (Pappo et al., 2001). Also, Héron (1998) discussed its activity in recurrent ovarian cancer and small cell lung cancer, amongst others (Héron, 1998).
Mechanism of Action : Pommier (2006) provided insights into the mechanism of action of topotecan, noting its derivation from camptothecin and its role as a topoisomerase I inhibitor (Pommier, 2006).
Pediatric Applications : Pérez Martínez et al. (2003) evaluated the efficacy of topotecan in pediatric patients with resistant and recurrent solid tumors, finding it beneficial in some refractory or recurrent solid tumors, especially neuroblastomas and soft tissue sarcomas (Pérez Martínez et al., 2003).
Toxicity and Side Effects : Studies like the one by Creemers et al. (1997) have explored the toxicities and side effects of topotecan, particularly focusing on myelosuppression as a major dose-limiting toxicity (Creemers et al., 1997).
Novel Applications : Martínez-Carmona et al. (2017) presented a novel application of topotecan in a singlet-oxygen sensitive drug delivery nanocarrier for cancer treatment (Martínez-Carmona et al., 2017).
作用機序
Target of Action
It is known that topotecan, a chemotherapeutic agent, primarily targets topoisomerase i, an enzyme that relieves the torsional strain in dna by inducing reversible single-strand breaks . The role of this enzyme is crucial in DNA replication and transcription .
Mode of Action
Topotecan, a derivative of camptothecin, is known to bind to the topoisomerase i-dna complex, preventing the relegation of the dna strand and leading to the formation of a ternary complex . This complex interferes with the moving replication fork, leading to the induction of replication-mediated double-strand breaks .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability, efficacy, and safety profile . These properties can be influenced by various factors, including the drug’s chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The action of topotecan can lead to dna damage, cell cycle arrest, and initiation of apoptosis, contributing to its anti-cancer effects .
Action Environment
These can include factors related to the drug’s storage and handling, patient-specific factors like age, sex, and health status, and broader factors like diet and lifestyle .
: DrugBank : ADMETlab : Verywell Health
特性
IUPAC Name |
(19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Topotecan | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)


